Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide
Description
Chemical Identity and Properties Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide (CAS: 503817-58-1) is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P and a molecular weight of 344.38–344.4 g/mol . Its structure features a phosphine oxide core substituted with two phenyl groups and a 3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl chain.
Applications
This compound is primarily used as an intermediate or building block in pharmaceutical synthesis and materials science. Its phosphine oxide group enables participation in coordination chemistry, while the THP-protected hydroxyl group offers stability during synthetic reactions . Commercial suppliers like LEAP CHEM CO., LTD., and Aladdin Scientific highlight its role in research and bulk manufacturing .
Properties
IUPAC Name |
2-(3-diphenylphosphorylpropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c21-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)17-9-16-23-20-14-7-8-15-22-20/h1-6,10-13,20H,7-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDKEWQRFWUBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent, such as 3-bromopropyl tetrahydropyranyl ether. The reaction is carried out under anhydrous conditions, often in the presence of a base like potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine under reducing conditions.
Substitution: The tetrahydropyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine .
Scientific Research Applications
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The tetrahydropyran ring provides additional stability and steric effects, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide is compared to structurally or functionally related organophosphorus compounds (Table 1).
Table 1: Key Comparisons with Similar Organophosphorus Compounds
Structural and Functional Analysis
Phosphine Oxide vs. Phosphine Derivatives
- The target compound’s phosphine oxide group (P=O) reduces its reducing capacity compared to phosphines (P–R₃), making it more stable under oxidative conditions. In contrast, TrippyPhos (P–R₃) is optimized for catalytic applications requiring electron-rich metal centers .
- TPO’s benzoyl group enhances UV absorption , enabling its role as a photoinitiator, whereas the THP group in the target compound improves solubility in organic matrices .
Steric and Electronic Effects The THP group introduces moderate steric hindrance, balancing reactivity and stability. TrippyPhos, with bulky t-butyl groups, is tailored for selective catalysis in sterically demanding reactions . 4,6-Bis(diphenylphosphino)dibenzofuran’s rigid dibenzofuran backbone supports chelation in coordination chemistry, unlike the flexible propyl chain in the target compound .
Solubility and Stability
- The THP-protected hydroxyl in the target compound enhances hydrolytic stability compared to unprotected hydroxyl-bearing phosphine oxides. TPO’s trimethylbenzoyl group increases hydrophobicity, favoring compatibility with acrylic resins .
Biological Activity
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide, with CAS Number 503817-58-1, is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHOP
- Molecular Weight : 344.38 g/mol
- Structure : The compound features a diphenyl group attached to a propyl chain that includes a tetrahydro-2H-pyran moiety, which is critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds with phosphine oxide groups have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that such compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are crucial in inflammatory pathways .
- Antitumor Activity : There is emerging evidence that phosphine oxides can interfere with cancer cell proliferation and induce apoptosis through various signaling pathways.
Antioxidant and Anti-inflammatory Activity
A study focusing on related phosphine oxide derivatives demonstrated significant antioxidant properties through DPPH radical scavenging assays. These compounds also inhibited the production of inflammatory mediators in macrophage cell lines, suggesting a protective role against inflammation-induced cellular damage.
Antitumor Studies
In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
| Study Type | Findings |
|---|---|
| Antioxidant Activity | Significant inhibition of free radicals; enhanced cellular protection |
| Anti-inflammatory | Reduced levels of iNOS and COX-2; decreased secretion of TNF-alpha |
| Antitumor Activity | Decreased cell viability in cancer lines; induced apoptosis |
Case Studies
- Case Study on Inflammatory Models : In animal models, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.
- Cancer Cell Line Study : Testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that treatment with this compound led to a significant decrease in cell proliferation rates, indicating its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for Diphenyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]phosphine oxide, and how can reaction conditions be optimized?
The compound is synthesized via Wittig reactions or phosphine oxide derivatization. For example, aldehydes like 4-((tetrahydro-2H-pyran-2-yl)oxy)butanal (prepared from THP-protected alcohols) are reacted with triphenylphosphine derivatives under reflux in chloroform . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane for THP group stability), and temperature to maximize yields. Purification typically uses silica gel chromatography with hexane/ethyl acetate gradients.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the THP-protected propyl chain (δ ~3.5–4.8 ppm for pyranyl oxygens) and phosphine oxide environment (δ ~30–40 ppm in ³¹P NMR) .
- Mass spectrometry (HR-ESI-MS) : To verify molecular weight (e.g., m/z 563.67 for structurally similar compounds) .
- IR spectroscopy : Absorbance bands near 1200–1150 cm⁻¹ for P=O stretching .
Q. How can researchers confirm the purity of this compound for downstream applications?
Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Purity standards (e.g., >95%) are established via integration of NMR signals or chromatographic peak area normalization .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the THP-protected propyl chain in catalytic applications?
The THP group acts as a temporary protecting group for alcohols, enabling selective deprotection under acidic conditions (e.g., HCl in methanol). This facilitates controlled functionalization of the propyl chain in ligand design . Kinetic studies using TLC or in situ NMR can monitor deprotection rates and side reactions (e.g., THP ring-opening).
Q. How does the phosphine oxide moiety influence catalytic activity in transition-metal complexes?
Phosphine oxides serve as weakly coordinating ligands, modulating electron density at metal centers. Comparative studies with analogous ligands (e.g., sulfonated diphenylphosphines) show reduced catalytic turnover in aqueous media due to lower solubility, but improved stability in organic solvents . X-ray crystallography (as in ) can resolve coordination geometries.
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Q. How is this compound utilized in synthesizing bioactive or imaging agents?
The THP-oxypropyl group enhances solubility for drug delivery intermediates. For example, it is a precursor for PET tracers like [¹⁸F]THK-5351, where the THP group is selectively deprotected during radiochemical synthesis . Structure-activity relationship (SAR) studies require coupling with bioactive moieties (e.g., quinoline derivatives) via Mitsunobu or nucleophilic substitution reactions.
Q. What computational methods are used to predict the electronic properties of this compound?
Density functional theory (DFT) calculations model the electron-withdrawing effects of the phosphine oxide group and steric effects of the THP-protected chain. Hirshfeld surface analysis (as in ) quantifies intermolecular interactions in crystal lattices, aiding in solubility prediction .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with literature (e.g., δ 4.80 ppm for THP protons in CDCl₃ ) and use internal standards (e.g., TMS for ¹H NMR). Contaminants from incomplete purification (e.g., triphenylphosphine oxide byproducts) can skew ³¹P NMR signals .
Q. Why do catalytic yields vary when using this compound as a ligand precursor?
Inconsistent metal-ligand coordination (e.g., Pd vs. Rh) and competing side reactions (e.g., phosphine oxide reduction to phosphine) may occur. Pre-activation of the ligand with reducing agents (e.g., NaBH₄) or using sterically hindered metal precursors (e.g., [Rh(cod)Cl]₂) can improve reproducibility .
Methodological Best Practices
- Synthetic scale-up : Replace chloroform with less toxic solvents (e.g., toluene) for Wittig reactions .
- Deprotection : Use catalytic p-toluenesulfonic acid (PTSA) in methanol for THP removal to minimize byproducts .
- Handling : Store under inert gas to prevent phosphine oxide degradation; avoid prolonged exposure to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
